1-Biphenyl-3-yl-piperazine
Overview
Description
1-Biphenyl-3-yl-piperazine is a chemical compound that features a piperazine ring substituted with a biphenyl group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the piperazine ring imparts unique physicochemical properties, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
The primary targets of 1-Biphenyl-3-yl-piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various biological processes. H3R is involved in the regulation of neurotransmitter release, while σ1R is implicated in modulating the function of various ion channels and G-protein-coupled receptors .
Mode of Action
This compound interacts with both H3R and σ1R . The compound’s interaction with these targets leads to changes in the receptor’s activity, which can result in various downstream effects. The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving H3R and σ1R . The compound’s interaction with these receptors can influence various downstream effects, potentially impacting a range of biological processes.
Pharmacokinetics
It is known that the piperazine moiety, a fundamental part of the molecule, is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with H3R and σ1R . These interactions can lead to various downstream effects, potentially influencing a range of biological processes.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some piperazine derivatives have been shown to induce apoptosis and suppress the proliferation of cancer cells . This suggests that 1-Biphenyl-3-yl-piperazine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Biphenyl-3-yl-piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and Buchwald–Hartwig amination are common in industrial settings . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Biphenyl-3-yl-piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
1-Biphenyl-3-yl-piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Befuraline
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Properties
IUPAC Name |
1-(3-phenylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBONQZDOYFHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373491 | |
Record name | 1-biphenyl-3-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115761-61-0 | |
Record name | 1-biphenyl-3-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115761-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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